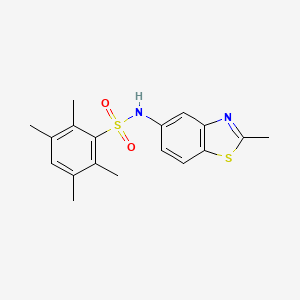

2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-10-8-11(2)13(4)18(12(10)3)24(21,22)20-15-6-7-17-16(9-15)19-14(5)23-17/h6-9,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZLMBVWPRSVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent sulfonation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research has indicated that compounds containing the benzothiazole moiety exhibit significant antibacterial and antifungal activity. The specific compound in focus has been studied for its potential to inhibit bacterial growth through mechanisms similar to traditional sulfonamides, which act as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent .

Materials Science

Optical Materials

The compound has been investigated for its optical properties, particularly in the development of photoresponsive materials. Its structural characteristics allow it to function effectively as a dye with potential applications in photonic devices. The incorporation of the benzothiazole group enhances its light absorption capabilities, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Birefringence Studies

Research has shown that derivatives of benzothiazole can exhibit photoinduced birefringence. This property is essential for applications in liquid crystal displays (LCDs) and other optical devices where light manipulation is crucial. The specific compound's ability to undergo structural changes upon light exposure positions it as a valuable material for future optical technologies .

Biological Research

Phenotypic Studies

The compound has been utilized in phenotypic screening to understand its effects on various biological systems. For example, studies involving model organisms have demonstrated that exposure to this sulfonamide can lead to observable phenotypic changes, providing insights into its biological activity and potential therapeutic effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring and sulfonamide group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar compounds to 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide include other sulfonamides and benzothiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Biological Activity

2,3,5,6-Tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a sulfonamide compound that has attracted attention in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole moiety and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 298.38 g/mol |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated notable antibacterial activity. In a study involving the synthesis of benzothiazole derivatives, several compounds showed high efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer potential. A recent study highlighted that compounds similar to this compound exhibited antiproliferative effects on cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have also been documented. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : The sulfonamide group can interact with various receptors in the body, modulating their activity and influencing biological responses.

Study on Antimicrobial Activity

In a comparative study of benzothiazole derivatives against bacterial pathogens, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics .

Study on Anticancer Properties

A study investigating the anticancer effects of various benzothiazole derivatives reported that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the recommended methodologies for synthesizing 2,3,5,6-tetramethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling a substituted benzenesulfonyl chloride with a 2-methyl-1,3-benzothiazol-5-amine derivative. Key steps include:

- Reagent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .

- Activation : Introduce N-ethylmorpholine as a base to deprotonate the amine and facilitate nucleophilic substitution .

- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC, referencing retention times of structurally related sulfonamides (e.g., sulfadiazine, sulfamerazine) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions, referencing coupling constants and chemical shifts from structurally similar sulfonamides (e.g., methyl 4-hydroxybenzoate derivatives) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points, comparing results to analogous compounds (e.g., 4-(bromomethyl)-3-methyl-5-phenylisoxazole, mp 72°C) .

- Hydrogen Bonding : Calculate hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) using software tools, as seen in sulfonamide safety data .

Q. What computational tools are suitable for predicting the compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics : Utilize COMSOL Multiphysics to simulate reaction pathways, optimizing parameters like temperature and solvent polarity .

- Docking Studies : Apply AutoDock Vina to explore interactions with biological targets (e.g., enzymes), leveraging topological polar surface area (86.4 Ų) and logP (3.0) for solubility-activity predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental solubility data and bioactivity outcomes?

- Methodological Answer :

- Systematic Analysis : Apply factorial design to isolate variables (e.g., pH, co-solvents) affecting solubility. For example, vary dimethyl sulfoxide (DMSO) concentrations and measure partition coefficients .

- Data Integration : Use AI-driven platforms (e.g., COMSOL) to cross-reference experimental results with computational models, identifying outliers in datasets .

- Theoretical Frameworks : Align findings with reaction fundamentals (e.g., EPACT-derived atmospheric chemistry models) to contextualize discrepancies in environmental stability .

Q. What strategies optimize the compound’s scale-up synthesis while maintaining yield?

- Methodological Answer :

- Reactor Design : Implement continuous-flow reactors to enhance heat/mass transfer, referencing CRDC subclass RDF2050112 for reaction engineering principles .

- Process Control : Integrate membrane separation technologies (CRDC RDF2050104) to remove byproducts in real-time, improving purity without iterative purification .

- Parameter Screening : Use Taguchi methods to prioritize factors (e.g., catalyst loading, residence time) impacting yield, as validated in benzothiazole derivative syntheses .

Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Functional Group Swapping : Replace the 2-methylbenzothiazole moiety with quinazoline or triazole rings, comparing bioactivity using QSAR models. For example, sulfonamides with benzo[1,3]dioxol groups showed enhanced anticancer activity (IC₅₀ < 10 µM) .

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at the 3,5-positions of the benzene ring to assess steric hindrance on target binding, referencing analogs like 4-(1,1-dimethylethyl)-N-[5-hydroxybipyrimidinyl]benzenesulfonamide .

- Synthetic Validation : Confirm SAR hypotheses via parallel synthesis (e.g., 96-well plate format) and validate using high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.